Diethyl(acetylamino)(2-nitrobenzyl)propanedioate

Description

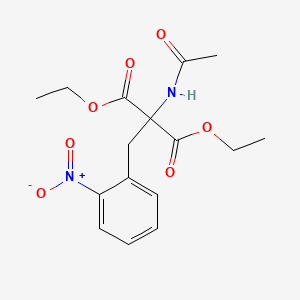

Diethyl(acetylamino)(2-nitrobenzyl)propanedioate is a malonate-derived compound featuring a 2-nitrobenzyl group and an acetylated amino moiety. 2-nitro) . The 2-nitrobenzyl group is critical for photo-reactivity, enabling applications in drug delivery systems (DDS) under UVA irradiation (365 nm) .

Key properties inferred from related compounds:

Properties

IUPAC Name |

diethyl 2-acetamido-2-[(2-nitrophenyl)methyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O7/c1-4-24-14(20)16(17-11(3)19,15(21)25-5-2)10-12-8-6-7-9-13(12)18(22)23/h6-9H,4-5,10H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITKHGMBUGYMPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290599 | |

| Record name | diethyl(acetylamino)(2-nitrobenzyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-47-0 | |

| Record name | 1,3-Diethyl 2-(acetylamino)-2-[(2-nitrophenyl)methyl]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 69880 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC69880 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl(acetylamino)(2-nitrobenzyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(acetylamino)(2-nitrobenzyl)propanedioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration of Benzyl Compound: The starting material, benzyl compound, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

Acetylation: The nitrated benzyl compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetylamino derivative.

Esterification: The acetylamino derivative is then reacted with diethyl malonate under basic conditions (e.g., sodium ethoxide) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl(acetylamino)(2-nitrobenzyl)propanedioate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis, aqueous hydrochloric acid for acidic hydrolysis.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: Diethyl(amino)(2-aminobenzyl)propanedioate.

Hydrolysis: Diethyl(acetylamino)(2-nitrobenzyl)propanedioic acid.

Substitution: Diethyl(substituted amino)(2-nitrobenzyl)propanedioate.

Scientific Research Applications

Diethyl(acetylamino)(2-nitrobenzyl)propanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl(acetylamino)(2-nitrobenzyl)propanedioate depends on the specific application and the target molecule. In general, the compound can interact with biological molecules through its functional groups, leading to modifications in their structure and function. For example, the nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

a) Diethyl(acetylamino)(3-nitrobenzyl)propanedioate (CAS 5432-19-9)

- Substituent : 3-nitrobenzyl (meta-nitro).

- Molecular weight : 352.34 g/mol .

- XLogP3 : 1.9 (indicating moderate lipophilicity) .

- Photo-reactivity : Unlike the 2-nitro isomer, the meta-nitro group may exhibit reduced photo-cleavage efficiency under UVA due to steric and electronic differences .

b) Diethyl(acetylamino)(3-aminobenzyl)propanedioate (CAS 5454-72-8)

- Substituent: 3-aminobenzyl.

- Molecular weight : 322.36 g/mol .

- Reactivity: The amino group enables conjugation or further functionalization (e.g., peptide coupling) but lacks photo-cleavability.

Data Table: Key Comparative Properties

Research Findings on Comparative Performance

a) Photo-Reactivity and Drug Delivery

2-Nitrobenzyl derivatives :

- Exhibit rapid decomposition under UVA (365 nm), making them ideal for controlled drug release. Choi et al. (2012) demonstrated efficient methotrexate release using 2-nitrobenzyl linkers in dendrimer carriers .

- Hu et al. (2017) integrated 2-nitrobenzyl esters into polymers, enabling dual cleavage via UVA and hydrolysis .

- 3-Nitrobenzyl derivatives: Limited evidence for photo-reactivity; meta-substitution likely reduces conjugation efficiency and steric accessibility for light-induced cleavage .

- 3-Aminobenzyl derivatives: Amino groups facilitate chemical modifications (e.g., Schiff base formation) but lack photo-responsiveness. Used in non-light-triggered applications .

Biological Activity

Diethyl(acetylamino)(2-nitrobenzyl)propanedioate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following molecular structure:

- Molecular Formula : C13H16N2O5

- Molecular Weight : 280.28 g/mol

The synthesis of this compound typically involves a nucleophilic substitution reaction between diethyl malonate and 2-nitrobenzyl bromide. The acetylamino group can influence the compound's interaction with biological targets, enhancing its activity through hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The acetylamino group can form hydrogen bonds with proteins or nucleic acids, potentially influencing their conformation and function. The 2-nitrobenzyl moiety may also play a role in photochemical reactions, making this compound a candidate for photodynamic therapy applications.

Antimicrobial Properties

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, nitro-containing compounds have been shown to disrupt bacterial DNA synthesis, leading to cell death. In vitro studies demonstrate that such compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (mM) |

|---|---|---|

| Staphylococcus aureus | 15 | 1 |

| Escherichia coli | 12 | 1 |

| Proteus mirabilis | 10 | 1 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways has been documented. In particular, studies have shown that it can inhibit the proliferation of human cancer cell lines, including breast and colon cancer cells.

Case Study:

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as a therapeutic agent:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against resistant strains of bacteria.

- Anticancer Efficacy : Studies indicate that this compound can modulate key signaling pathways involved in cell survival and proliferation.

- Mechanistic Insights : The interaction with specific protein targets suggests a multifaceted mechanism contributing to its biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.